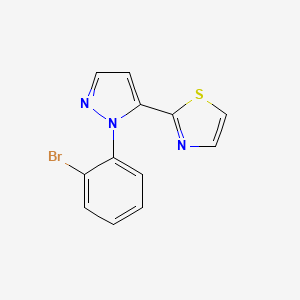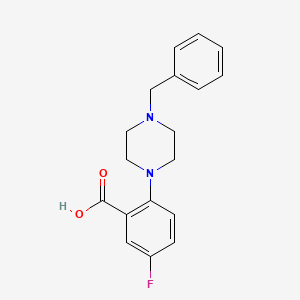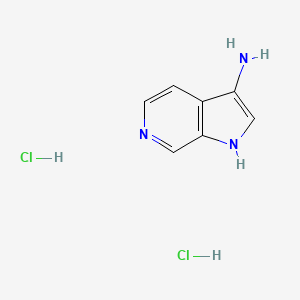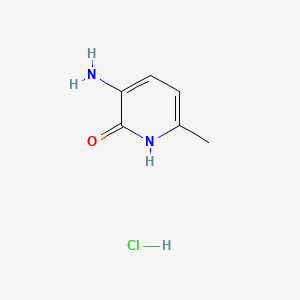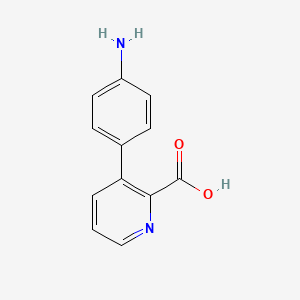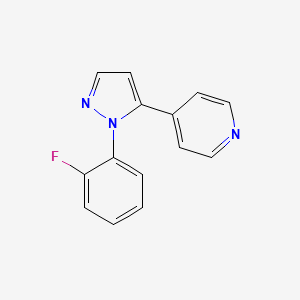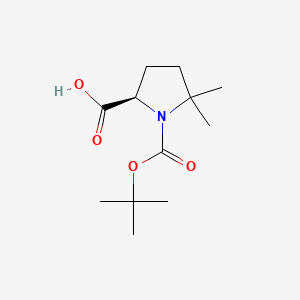
(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Overview
Description
Typically, a description of a chemical compound would include its molecular formula, structure, and possibly its physical appearance (such as color, state of matter under normal conditions, etc.).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or enzymes used.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography or NMR spectroscopy, to determine the arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the conditions needed for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.Scientific Research Applications
Plant Defense Mechanisms
Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, is implicated in plant defense against pathogens. P5C metabolism in mitochondria is crucial for both R-gene-mediated and non-host resistance in plants. This metabolic pathway, involving proline dehydrogenase and delta-ornithine amino transferase, activates the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response-associated cell death in response to pathogen infection, illustrating the importance of carboxylic acid derivatives in plant defense mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).
Photocatalysis Applications
(BiO)2CO3-based photocatalysts, owing to their unique properties and wide bandgap, are utilized in various fields like healthcare, photocatalysis, and supercapacitors. Modification strategies to enhance visible light-driven photocatalytic performance include metal heterojunctions and nonmetal doping, showcasing the role of carboxylic acid derivatives in improving material functionalities for environmental and energy applications (Ni, Sun, Zhang, & Dong, 2016).
Drug Discovery
The pyrrolidine scaffold, a fundamental structure in medicinal chemistry, is extensively explored for its potential in treating human diseases due to its stereochemistry and ability to explore pharmacophore space. This research underscores the value of pyrrolidine derivatives, similar in structure to the core of "(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid," in generating biologically active compounds with varied therapeutic profiles (Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Antimicrobial and Cytotoxic Activities
Carboxylic acids derived from plants are known for their significant biological activities. Structure-related studies reveal that rosmarinic acid and other carboxylic acids exhibit high antioxidant, antimicrobial, and cytotoxic activities, highlighting the structural impact of carboxylic acids on their bioactivity. This area of research illuminates the potential of carboxylic acid derivatives in developing new antimicrobial and cytotoxic agents (Godlewska-Żyłkiewicz, Świsłocka, Kalinowska, Golonko, Świderski, Arciszewska, Nalewajko-Sieliwoniuk, Naumowicz, & Lewandowski, 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, as biorenewable chemicals, are fermentatively produced but can inhibit microbial production at concentrations below desired yields. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust strains for industrial applications, demonstrating the significance of carboxylic acids in biotechnological production processes (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and determining the appropriate safety precautions for handling and storing the compound.
Future Directions
This would involve a discussion of areas where further research is needed, such as potential applications of the compound, or ways to improve its synthesis or properties.
I hope this general information is helpful. If you have questions about a specific compound or type of analysis, I would be happy to try to help further. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a trusted source or expert in the field for advice on handling or working with chemical compounds. Safety should always be your first priority.
properties
IUPAC Name |
(2R)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPBDVPSCZYAHV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130602 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid | |
CAS RN |
1310680-32-0 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)
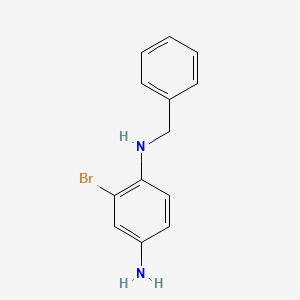
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)

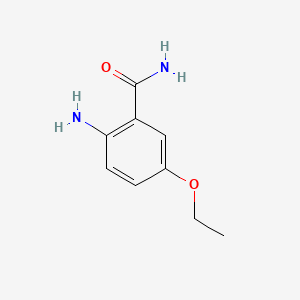
![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)
